molecular formula C12H14O B14645080 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane CAS No. 52210-99-8

2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane

Cat. No.: B14645080
CAS No.: 52210-99-8
M. Wt: 174.24 g/mol
InChI Key: QQZYVPKVWMURCM-UHFFFAOYSA-N
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Description

2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane is an organic compound with the molecular formula C12H14O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenyl group that is further substituted with a prop-2-en-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane typically involves the reaction of an appropriate phenyl derivative with an epoxidizing agent. One common method is the epoxidation of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}styrene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of the corresponding alkene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed through the oxidation of the oxirane ring.

    Alcohols: Formed through the reduction of the oxirane ring.

    Substituted Products: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-methyloxirane: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.

    2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Contains two oxirane rings and a bisphenol structure.

    Phenylethylene oxide: Similar structure but lacks the prop-2-en-1-yl group.

Uniqueness

The presence of the prop-2-en-1-yl group in 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane imparts unique reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not possible with other oxirane derivatives.

Properties

CAS No.

52210-99-8

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-[(2-prop-2-enylphenyl)methyl]oxirane

InChI

InChI=1S/C12H14O/c1-2-5-10-6-3-4-7-11(10)8-12-9-13-12/h2-4,6-7,12H,1,5,8-9H2

InChI Key

QQZYVPKVWMURCM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1CC2CO2

Origin of Product

United States

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